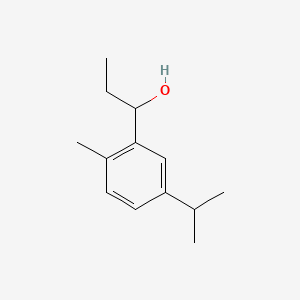

alpha-Ethyl-5-isopropyl-2-methylbenzyl alcohol

Description

Properties

CAS No. |

84145-50-6 |

|---|---|

Molecular Formula |

C13H20O |

Molecular Weight |

192.30 g/mol |

IUPAC Name |

1-(2-methyl-5-propan-2-ylphenyl)propan-1-ol |

InChI |

InChI=1S/C13H20O/c1-5-13(14)12-8-11(9(2)3)7-6-10(12)4/h6-9,13-14H,5H2,1-4H3 |

InChI Key |

ITKKKGJNTAMQRQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=C(C=CC(=C1)C(C)C)C)O |

Origin of Product |

United States |

Preparation Methods

Catalytic Hydrogenation of Substituted Acetophenones

A common approach is the catalytic hydrogenation of substituted acetophenones, where the ketone group is reduced to the corresponding benzyl alcohol. For example, hydrogenation of 2-nitroacetophenone derivatives has been reported to yield related benzyl alcohols under palladium on charcoal catalysis.

- Catalyst: Palladium (5%) on activated charcoal

- Solvent: Absolute ethanol or other organic solvents such as dioxane, cyclohexane, benzene

- Temperature: 40°C to 130°C (optimum around 100°C)

- Pressure: 10 to 500 atmospheres (higher pressures increase conversion)

- Reaction Time: 4 to 18 hours depending on conditions

- Yields: Conversion to benzyl alcohol ranges from 12% to 30% under optimized conditions

- By-products: Some tar-like materials and aminoacetophenone derivatives may form, requiring recycling of intermediates

| Parameter | Example 1 | Example 2 |

|---|---|---|

| Substrate | 2-nitroacetophenone (25 g) | 2-nitroacetophenone (25 g) |

| Catalyst | Pd (5%) on charcoal (2.5 g) | Pd (5%) on activated charcoal (2.5 g) |

| Solvent | Absolute ethanol (volume not specified) | Absolute ethanol (125 cc) |

| Temperature | 50°C | 125°C |

| Pressure | 800-900 psi | 1500-1800 psi |

| Reaction Time | 18 hours | 4 hours |

| Yield (benzyl alcohol) | 12.1% conversion (2.5 g) | 26.9% conversion (5.5 g) |

This method is industrially feasible but requires optimization to minimize tar formation and maximize yield.

Hydrodeoxygenation Using Metal-Organic Framework Derived Catalysts

Recent advances include the use of cobalt-based catalysts derived from zeolitic imidazolate frameworks (ZIF-67) for hydrodeoxygenation (HDO) of benzyl alcohol derivatives.

- Catalyst Preparation:

- Co(NO3)2·6H2O dissolved in methanol mixed with 2-methylimidazole solution

- Precipitation at room temperature for 24 h

- Calcination at 500-700°C under 10% H2/Ar atmosphere for 5 h

- Reaction Conditions:

- Reactor: Teflon-lined stainless steel autoclave

- Substrate: 1-phenylethanol or substituted benzyl alcohols

- Solvent: Ethanol

- Temperature and pressure: Typically 2 MPa H2, reaction times around 8 h

- Analysis: GC-MS and GC for product identification and quantification

This method offers high chemoselectivity and conversion efficiency for hydrodeoxygenation, which can be adapted for alpha-Ethyl-5-isopropyl-2-methylbenzyl alcohol synthesis by selecting appropriate substituted substrates.

Reductive Chloromethylation Followed by Hydrogenation

Another synthetic route involves chloromethylation of substituted biphenyls followed by catalytic hydrogenation:

- Step 1: Chlorination of 2,3-dimethyl biphenyl under light at 40-120°C with chlorine gas to form chloromethyl derivatives

- Step 2: Catalytic hydrogenation using Raney nickel, palladium carbon, or platinum carbon under hydrogen atmosphere (0.1-0.6 MPa) at 50-70°C for 6-10 hours

- Yields: High yields of chloromethyl intermediates (up to 97.6%) and subsequent benzyl alcohols after hydrogenation

- Workup: Filtration, distillation under vacuum to isolate products

This method is useful for preparing methyl-substituted benzyl alcohols structurally related to this compound.

Catalytic Reduction of Acetophenone Derivatives Using Alkaline Earth Metal Oxide Catalysts

A method for preparing alpha-phenethyl alcohols (structurally similar to this compound) involves:

- Catalyst: MgO, CaO, or SrO supported on activated carbon (0.5-15 wt%)

- Reaction: Acetophenone reacted with isopropanol or isobutanol as hydrogen source

- Conditions: 85°C, 2-10 hours, with magnetic stirring

- Yield: Up to 92% isolated yield of alpha-phenethyl alcohol after distillation at 200-210°C

- Reaction ratio: Acetophenone to alcohol ratio of 1:5-20

This approach is notable for mild conditions and high selectivity, potentially adaptable for the target compound synthesis.

Dehydration and Further Functionalization

Dehydration of alpha-methylbenzyl alcohols to styrene derivatives is also reported, which may be relevant for downstream transformations of this compound or its precursors.

- Catalyst: Oxide dehydration catalysts

- Conditions: Vapor phase dehydration with controlled steam addition at temperatures above 260°C

- Outcome: Near quantitative yields of styrene derivatives with catalyst reactivation by aromatic hydrocarbon elution.

| Method | Catalyst/Conditions | Substrate | Yield/Conversion | Notes |

|---|---|---|---|---|

| Catalytic hydrogenation | Pd/C, 40-130°C, 10-500 atm, ethanol solvent | 2-nitroacetophenone derivatives | 12-30% conversion | Tar formation minimized at ~100°C |

| Hydrodeoxygenation (HDO) | Co-ZIF-67 derived catalyst, 2 MPa H2, ethanol | Benzyl alcohol derivatives | High conversion/selectivity | Advanced catalyst design |

| Reductive chloromethylation + H2 | Raney Ni, Pd/C, Pt/C, 0.1-0.6 MPa H2, 50-70°C | 2,3-dimethyl biphenyl | Up to 97.6% intermediate yield | Multi-step, high yield |

| Alkaline earth oxide catalysis | MgO/C, CaO/C, 85°C, isopropanol solvent | Acetophenone | Up to 92% isolated yield | Mild conditions, high selectivity |

| Dehydration to styrene | Oxide catalyst, >260°C, steam addition | Alpha-methylbenzyl alcohol | Near quantitative | For downstream transformations |

- The choice of catalyst and reaction conditions critically affects the yield and purity of this compound.

- Palladium on charcoal remains a standard catalyst for hydrogenation but suffers from moderate yields and side reactions.

- Novel catalysts such as Co-ZIF-67 derived materials show promise for selective hydrodeoxygenation with better control.

- Reductive chloromethylation routes provide high yields but involve multiple steps and handling of chlorine gas.

- Alkaline earth metal oxide catalysts offer a green and efficient alternative using alcohols as hydrogen donors under mild conditions.

- Post-reaction purification typically involves distillation under reduced pressure to isolate the benzyl alcohol product.

The preparation of this compound can be achieved through several synthetic strategies, primarily involving catalytic hydrogenation or hydrodeoxygenation of substituted acetophenone or biphenyl derivatives. Each method has trade-offs in terms of yield, selectivity, operational complexity, and catalyst requirements. Advances in catalyst design, especially metal-organic framework-derived catalysts and alkaline earth metal oxide systems, provide promising routes for efficient and selective synthesis. Optimization of reaction parameters and purification steps is essential for industrial application.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: alpha-Ethyl-5-isopropyl-2-methylbenzyl alcohol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form various hydrocarbons, depending on the reducing agent used. For example, catalytic hydrogenation can convert it to the corresponding alkane.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.

Major Products Formed:

Oxidation: Corresponding aldehydes or ketones.

Reduction: Corresponding alkanes.

Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

Chemistry: alpha-Ethyl-5-isopropyl-2-methylbenzyl alcohol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for designing complex molecules.

Biology: In biological research, this compound can be used to study the effects of structural modifications on the activity of benzyl alcohol derivatives. It may also serve as a model compound for investigating metabolic pathways involving similar structures.

Medicine: this compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features may contribute to the design of drugs with specific biological activities.

Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of specialty chemicals, fragrances, and flavoring agents. Its unique properties make it suitable for various applications in the chemical industry.

Mechanism of Action

The mechanism of action of alpha-Ethyl-5-isopropyl-2-methylbenzyl alcohol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The presence of ethyl, isopropyl, and methyl groups can affect the compound’s lipophilicity and membrane permeability, impacting its overall biological effects.

Comparison with Similar Compounds

Key Observations :

- Steric Effects : The 5-isopropyl and 2-methyl groups in the main compound introduce significant steric hindrance compared to simpler derivatives like alpha-Methylbenzyl alcohol. This may reduce reactivity in nucleophilic substitutions or esterifications.

Physical and Chemical Properties

While direct data for this compound are unavailable, comparisons can be inferred from structurally simpler analogs:

Analysis :

- Volatility : The main compound’s bulky substituents likely increase molecular weight and reduce volatility compared to alpha-Methylbenzyl alcohol.

- Thermal Stability : The isopropyl and ethyl groups may enhance thermal stability, delaying decomposition at high temperatures.

Recommendations :

- Use respiratory protection and chemical-resistant gloves when handling the main compound, as alkylated benzyl alcohols may exhibit higher lipophilicity and skin absorption rates.

- Dispose via controlled incineration to minimize environmental impact .

Biological Activity

alpha-Ethyl-5-isopropyl-2-methylbenzyl alcohol, a compound belonging to the class of aromatic alcohols, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can influence its biological activity. The presence of bulky hydrophobic groups, such as benzene rings, is known to enhance interactions with biological membranes, which may contribute to its antimicrobial properties.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, benzyl alcohol has been shown to disrupt bacterial membranes, leading to increased fluidity and reduced structural stability. This disruption is crucial in understanding how this compound may function against various pathogens.

| Compound | Activity Type | Target Organisms | Mechanism of Action |

|---|---|---|---|

| Benzyl Alcohol | Antimicrobial | Gram-negative bacteria | Disrupts membrane integrity |

| This compound | Antimicrobial (hypothetical) | Various bacteria and fungi | Potentially similar to benzyl alcohol |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study focused on the antimicrobial activity of various aromatic alcohols demonstrated that compounds with similar structures to this compound exhibited varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria. The D-values, which indicate the time required for a one-log reduction in viable organisms, were significantly lower for Gram-negative bacteria when treated with benzyl alcohol compared to Gram-positive strains .

- Membrane Interaction Studies : Research has shown that benzyl alcohol can interfere with bacterial efflux pumps, which are critical for antibiotic resistance. This suggests that this compound might also possess similar properties, potentially enhancing its role in combating resistant strains of bacteria .

- Safety and Toxicology : While exploring the biological activity of this compound, it is essential to consider its safety profile. Reports indicate that similar compounds can cause irritation and have potential long-term health effects, including carcinogenicity in animal studies . Further research is warranted to assess the safety of this compound in various applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.